molecular formula C15H11ClO5 B6410802 4-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% CAS No. 1261909-92-5

4-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95%

Cat. No. B6410802
CAS RN: 1261909-92-5
M. Wt: 306.70 g/mol
InChI Key: IQUHGZNFWFOOEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% (4-CMC-2HBA) is an important intermediate in the synthesis of a variety of organic compounds. It is a white crystalline solid with a melting point of 149-151 °C and a boiling point of 375 °C. It is soluble in water, ethanol and other organic solvents. 4-CMC-2HBA has been widely used in the synthesis of pharmaceuticals, agrochemicals, dyes and other organic compounds due to its unique properties.

Scientific Research Applications

4-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% has been widely used in various scientific research applications, primarily due to its unique properties. It has been used in the synthesis of pharmaceuticals, agrochemicals, dyes and other organic compounds. It has also been used for the preparation of polymers monomers, catalysts, and as a model compound for the study of organic reactions.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% is not yet fully understood. However, it is believed to be involved in the formation of a variety of organic compounds through a condensation reaction. This reaction involves the formation of a carbonyl group, which is then attacked by a nucleophile, resulting in the formation of a new bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% are not yet fully understood. However, it has been suggested that it may be involved in the formation of a variety of organic compounds, including pharmaceuticals, agrochemicals, dyes and other organic compounds. It may also have the potential to modulate the activity of enzymes and other proteins, and thus have an effect on cellular processes.

Advantages and Limitations for Lab Experiments

The advantages of 4-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% for lab experiments include its availability, low cost, and ease of use. It is also highly soluble in water, ethanol and other organic solvents, making it ideal for use in a variety of laboratory applications. Furthermore, it is a versatile intermediate for the synthesis of a variety of organic compounds.
The main limitation of 4-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% for lab experiments is its relatively low purity. Although it is typically available in a 95% purity, this may not be sufficient for certain applications. In addition, it may be difficult to obtain in large quantities, which may limit its use in certain applications.

Future Directions

There are a number of potential future directions for the use of 4-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95%. These include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, agrochemicals, dyes and other organic compounds. In addition, research into the development of more efficient and cost-effective synthesis methods for 4-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% could also be beneficial. Finally, further research into the potential uses of 4-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% as a model compound for the study of organic reactions could also be beneficial.

Synthesis Methods

The synthesis of 4-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% is typically achieved through a condensation reaction of 3-chloro-4-methoxybenzaldehyde and 2-hydroxybenzoic acid in the presence of an acid catalyst. This reaction is usually carried out at temperatures of 100-150 °C and yields 4-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% in a 95% purity.

properties

IUPAC Name

4-(3-chloro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO5/c1-21-15(20)10-4-2-8(6-12(10)16)9-3-5-11(14(18)19)13(17)7-9/h2-7,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUHGZNFWFOOEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692002
Record name 3'-Chloro-3-hydroxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid

CAS RN

1261909-92-5
Record name 3'-Chloro-3-hydroxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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